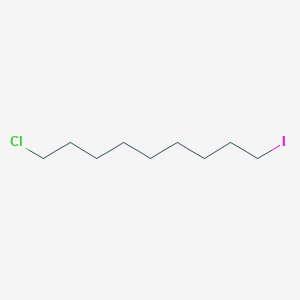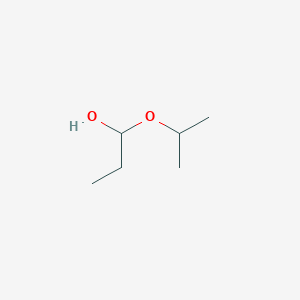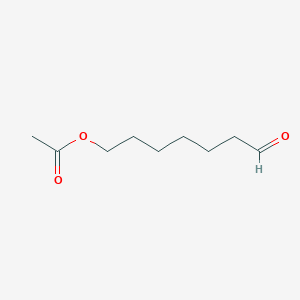
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-
Übersicht
Beschreibung
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chloromethyl group and six fluorine atoms. This compound is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- typically involves the reaction of hexafluoroacetone with chloromethyl magnesium chloride in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Hexafluoroacetone+Chloromethyl magnesium chloride→2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products
Oxidation: Formation of hexafluoroacetone derivatives.
Reduction: Formation of hexafluoropropane derivatives.
Substitution: Formation of azido and cyano derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl and fluorine atoms can participate in electrophilic and nucleophilic interactions. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol (Isopropanol): A simple alcohol with similar solvent properties but lacking the chloromethyl and fluorine atoms.
Chlorobutanol: Contains a chloromethyl group but lacks the fluorine atoms.
Hexafluoroisopropanol: Contains fluorine atoms but lacks the chloromethyl group.
Uniqueness
2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- is unique due to the combination of chloromethyl and hexafluoro groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURFAMCXITYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464739 | |
| Record name | 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29871-68-9 | |
| Record name | 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3050867.png)




![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid](/img/structure/B3050878.png)

![7-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3050880.png)

